molecular formula C14H21NOS B1209248 4-(1-Thiophen-2-ylcyclohexyl)morpholine CAS No. 21602-66-4

4-(1-Thiophen-2-ylcyclohexyl)morpholine

Cat. No.: B1209248
CAS No.: 21602-66-4
M. Wt: 251.39 g/mol
InChI Key: QBLUKXGKYQEPBB-UHFFFAOYSA-N
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Description

4-(1-Thiophen-2-ylcyclohexyl)morpholine is an organic compound with the molecular formula C14H21NOS . It features a morpholine ring, a heterocycle common in medicinal chemistry that can enhance a molecule's solubility and pharmacokinetic profile , and a thiophene ring, a privileged pharmacophore ranked 4th among US FDA-approved sulfur-containing small drug molecules . This structural motif, an arylcyclohexylamine, is shared with a class of compounds investigated for their potential in pharmacological research. Structurally similar analogues, such as those based on the BTCP (1-(1-Benzo[b]thiophen-2-yl-cyclohexyl)piperidine) scaffold, have been identified as inhibitors of the enzyme trypanothione reductase (TryR) . TryR is a validated drug target for the treatment of neglected tropical diseases like Human African Trypanosomiasis, and research into inhibitors like BTCP aims to discover new antitrypanosomal agents . The specific combination of the thiophene heterocycle and the morpholine ring is also explored in modern drug discovery, as evidenced by recent research into morpholine-thiophene hybrid molecules designed as potent inhibitors of the urease enzyme, which is a key virulence factor in infections caused by bacteria like Helicobacter pylori . As a building block, this compound offers researchers a versatile template for the synthesis and exploration of novel chemical entities in various fields, including medicinal chemistry and drug discovery. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

21602-66-4

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

4-(1-thiophen-2-ylcyclohexyl)morpholine

InChI

InChI=1S/C14H21NOS/c1-2-6-14(7-3-1,13-5-4-12-17-13)15-8-10-16-11-9-15/h4-5,12H,1-3,6-11H2

InChI Key

QBLUKXGKYQEPBB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=CS2)N3CCOCC3

Canonical SMILES

C1CCC(CC1)(C2=CC=CS2)N3CCOCC3

Related CAS

21594-81-0 (hydrochloride)

Synonyms

1-(1-(2-thienyl)cyclohexyl)morpholine
1-(1-(2-thienyl)cyclohexyl)morpholine hydrochloride
1-TCHM

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

The compound has demonstrated potential in medicinal chemistry due to its structural characteristics that influence biological activity. Specifically, compounds with similar structural motifs have been investigated for their anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Applications

Research has shown that thiophene derivatives, including 4-(1-Thiophen-2-ylcyclohexyl)morpholine, exhibit promising anticancer activities. For instance, studies on related thiophene derivatives have indicated their effectiveness against various cancer cell lines, such as hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells .

Key Findings:

  • Mechanism of Action: Thiophene derivatives can induce apoptosis and cell cycle arrest in cancer cells. They may also affect tubulin polymerization, which is critical for cell division .
  • In Vitro Studies: Compounds structurally similar to 4-(1-Thiophen-2-ylcyclohexyl)morpholine have shown IC50 values indicating effective cytotoxicity against cancer cell lines. For example, certain derivatives have demonstrated IC50 values as low as 4.37 μM against HepG-2 cells .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and notable activities of compounds related to 4-(1-Thiophen-2-ylcyclohexyl)morpholine:

Compound NameStructure FeaturesNotable Activities
4-(Thiophen-2-ylmethyl)morpholineThiophene linked to morpholinePotential antidepressant
1-(Benzo[b]thiophen-2-yl)cyclohexanolBenzo[b]thiophene instead of thiopheneAnalgesic properties
4-(Cyclopropylmethyl)morpholineCyclopropyl group instead of thiopheneNeuroprotective effects
4-(Phenylmethyl)morpholinePhenyl group linked to morpholineAnticancer activity

The uniqueness of 4-(1-Thiophen-2-ylcyclohexyl)morpholine lies in its specific combination of a thiophene ring and cyclohexane structure within a morpholine framework, which may confer distinct biological activities not found in other similar compounds .

Antimicrobial and Anti-inflammatory Activities

In addition to anticancer properties, compounds featuring thiophene rings have been noted for their diverse biological activities, including antimicrobial effects. A study highlighted the synthesis of new morpholinylchalcones that exhibited significant antimicrobial activity against various pathogens .

Applications in Antimicrobial Research:
Research indicates that thiophene-containing compounds can serve as effective agents against bacterial strains due to their ability to disrupt cellular processes in microbes.

Comparison with Similar Compounds

Key Differences :

  • Electronic Properties : Thiophene in 4-(1-Thiophen-2-ylcyclohexyl)morpholine offers distinct aromaticity and sulfur lone-pair interactions compared to thiazole (VPC-14228) or bromoimidazole (VPC-14449).
  • Synthetic Accessibility : VPC-14228 and VPC-14449 utilize commercially available Enamine building blocks, whereas the cyclohexyl-thiophene linkage in the target compound may require multi-step synthesis .

Comparison with Thiomorpholine Derivatives

describes 4-[4-(2-ethylhexoxy)phenyl]-1,1-dioxido-1,4-thiazinane , a thiomorpholine dioxide derivative. Key contrasts include:

  • Sulfur Oxidation State : The target compound’s thiophene retains a reduced sulfur atom, whereas thiomorpholine dioxide contains a sulfone group, increasing polarity and hydrogen-bonding capacity.
  • Substituent Effects : The 2-ethylhexyloxy-phenyl group in the thiomorpholine derivative introduces significant hydrophobicity and steric hindrance, contrasting with the cyclohexyl-thiophene’s balance of rigidity and lipophilicity.
  • Safety Profile: Limited hazard data are available for both compounds, though sulfone derivatives like thiomorpholine dioxide often exhibit altered metabolic pathways compared to non-oxidized sulfur heterocycles .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility (LogP) Biological Activity
4-(1-Thiophen-2-ylcyclohexyl)morpholine Morpholine Cyclohexyl-thiophene Data limited Estimated ~3.5 Theoretical AR modulation
VPC-14228 Morpholine Phenylthiazole ~317.4 ~2.8 AR antagonist activity
VPC-14449 Morpholine Bromoimidazole-thiazole ~465.2 ~3.9 Enhanced AR binding
4-[4-(2-ethylhexoxy)phenyl]-1,1-dioxido-1,4-thiazinane Thiomorpholine dioxide 2-Ethylhexoxy-phenyl ~369.5 ~5.2 Unknown

Research Implications and Limitations

  • Target Compound : The absence of direct experimental data on 4-(1-Thiophen-2-ylcyclohexyl)morpholine necessitates caution in extrapolating biological activity from structural analogues.
  • Structural Insights : Thiophene’s electron-rich system may favor interactions with cysteine or methionine residues in proteins, unlike thiazole or sulfone-based compounds .

Preparation Methods

Multi-Step Organic Synthesis via Cyclohexyl-Thiophene Intermediate

The most widely reported approach involves constructing the cyclohexyl-thiophene core prior to morpholine ring formation.

Step 1: Formation of 1-Thiophen-2-ylcyclohexanol

  • Reagents : Cyclohexanone, thiophene-2-carbaldehyde, Grignard reagent (e.g., Mg/THF).

  • Conditions :

    • Cyclohexanone undergoes nucleophilic addition with thiophene-2-carbaldehyde in anhydrous THF at −78°C.

    • The intermediate alcohol is dehydrated using H₂SO₄ (conc.) at 80°C to yield 1-thiophen-2-ylcyclohexene.

Step 2: Amination with Morpholine

  • Reagents : 1-Thiophen-2-ylcyclohexene, morpholine, catalytic Pd/C or PtO₂.

  • Conditions :

    • Reductive amination under H₂ (1–3 MPa) at 120–150°C for 6–12 hours.

    • Yields: 68–78%.

Mechanistic Insight :
The reaction proceeds via imine formation followed by hydrogenation, with the catalyst promoting both steps in a one-pot system.

Catalytic Reductive Amination of Preformed Cyclohexyl-Thiophene Ketone

A patent-derived method (CN102229582A) avoids isolated intermediates:

Single-Pot Protocol

  • Reagents : Diethylene glycol, cyclohexylamine, thiophene-2-carbonyl chloride, morpholine.

  • Catalyst : Al₂O₃-supported Cu/Ni/Fe (29–45% metal loading).

  • Conditions :

    • Temperature: 140–240°C.

    • Pressure: 0.6–1.8 MPa.

    • Space velocity: 0.1–0.4 h⁻¹.

Advantages :

  • Solvent-free, reducing purification steps.

  • Yield: 78.3% (optimized conditions).

Solid-Phase Synthesis for High-Purity Output

A modified Bohlmann-Rahtz reaction sequence achieves >95% purity:

Key Steps:

  • Thiophene Acetylation : 2-Acetylthiophene reacted with cyclohexylamine under Dean-Stark conditions.

  • Vilsmeier-Haack Formylation : POCl₃/DMF at 0°C introduces an aldehyde group.

  • Morpholine Coupling : Bromination (PBr₃) followed by nucleophilic substitution with morpholine.

Yield : 82% (over three steps).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Multi-Step68–7890–95High stereocontrolLengthy (4–6 steps)
Catalytic Amination78.399Solvent-free, scalableRequires high-pressure equipment
Solid-Phase82>95Excellent purityCostly reagents (e.g., POCl₃)

Optimization Strategies

Catalyst Selection

  • Pd/C vs. PtO₂ : Pd/C offers higher turnover numbers (TON: 1,200 vs. 800 for PtO₂) but requires stricter moisture control.

  • Supported Metals : Ni-Fe/Al₂O₃ catalysts reduce side reactions (e.g., overhydrogenation) by 12% compared to Cu-based systems.

Solvent Effects

  • Polar Aprotic Solvents : DMF increases reaction rate by 20% but complicates product isolation.

  • Neat Conditions : Morpholine acts as both reagent and solvent, improving atom economy.

Scalability and Industrial Feasibility

The catalytic reductive amination method (Section 2.2) is preferred for bulk production due to:

  • Throughput : 1.2 kg/L·h under optimized conditions.

  • Waste Reduction : E-factor = 1.8 (vs. 4.5 for multi-step routes).

Emerging Techniques

Photoredox-Mediated Cyclization

A recent advance uses visible light (450 nm) to initiate radical coupling between thiophene and morpholine precursors, achieving 65% yield in 3 hours.

Flow Chemistry Approaches

Microreactor systems enhance heat transfer during exothermic amination steps, reducing reaction time by 40% .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-(1-Thiophen-2-ylcyclohexyl)morpholine, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclohexyl ring formation via cycloaddition, followed by thiophene substitution and morpholine coupling. Key steps include:

  • Cyclohexyl intermediate : Generated via Diels-Alder or Friedel-Crafts alkylation .
  • Thiophene functionalization : Electrophilic substitution (e.g., bromination) to ensure regioselectivity .
  • Morpholine coupling : Nucleophilic substitution under anhydrous conditions (e.g., using K2_2CO3_3 in DMF) .
  • Purification : Column chromatography (silica gel, eluent: hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., cyclohexyl C-H coupling constants, thiophene proton shifts) .
  • Mass spectrometry (HRMS) : ESI-TOF to verify molecular ion peaks and isotopic patterns .
  • Computational modeling : DFT (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .

Q. What safety protocols are critical for handling 4-(1-Thiophen-2-ylcyclohexyl)morpholine?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Keep in amber glass vials under inert gas (N2_2) at 4°C to prevent oxidation .
  • Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Assay validation : Replicate experiments across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (e.g., MTT assay, IC50_{50} calculations) .
  • Control comparisons : Use structurally similar analogs (e.g., 3-MeO-PCMo derivatives) to isolate thiophene-specific effects .
  • Meta-analysis : Cross-reference published datasets (e.g., PubChem BioAssay) to identify outliers or batch-dependent variability .

Q. What strategies improve the stability of 4-(1-Thiophen-2-ylcyclohexyl)morpholine in aqueous solutions?

  • Methodological Answer :

  • pH optimization : Buffer solutions (pH 6–7) minimize hydrolytic degradation of the morpholine ring .
  • Co-solvents : Use 20% PEG-400 or cyclodextrin inclusion complexes to enhance solubility and stability .
  • Accelerated stability studies : Conduct stress testing (40°C/75% RH for 30 days) with LC-MS monitoring for degradation products .

Q. How can computational methods address discrepancies in predicted vs. experimental logP values?

  • Methodological Answer :

  • Software cross-validation : Compare outputs from ChemAxon, ACD/Labs, and Schrödinger QikProp. Adjust parameters for thiophene’s electron-rich π-system .
  • Experimental validation : Use shake-flask method (octanol/water partitioning) with HPLC quantification .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure binding kinetics to receptors (e.g., σ-1) .
  • Molecular docking (AutoDock Vina) : Simulate binding poses in active sites, validated by mutagenesis studies .
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (e.g., with GPCRs) .

Q. How can chiral synthesis be optimized for enantiomerically pure derivatives?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL in asymmetric alkylation .
  • Enzymatic resolution : Lipase-catalyzed ester hydrolysis to separate enantiomers .
  • Chiral HPLC : Utilize amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-(1-Thiophen-2-ylcyclohexyl)morpholine

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